molecular formula C19H17NO5S B3406880 4-Acetamidophenyl 6-methoxynaphthalene-2-sulfonate CAS No. 428448-20-8

4-Acetamidophenyl 6-methoxynaphthalene-2-sulfonate

Cat. No.: B3406880
CAS No.: 428448-20-8
M. Wt: 371.4 g/mol
InChI Key: BHLNEFMCMLCHNA-UHFFFAOYSA-N
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Description

4-Acetamidophenyl 6-methoxynaphthalene-2-sulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an acetamidophenyl group and a methoxynaphthalene sulfonate moiety, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenyl 6-methoxynaphthalene-2-sulfonate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to produce 4-acetamidophenol.

    Synthesis of the Methoxynaphthalene Intermediate: This involves the methoxylation of naphthalene to form 6-methoxynaphthalene.

    Sulfonation Reaction: The methoxynaphthalene intermediate undergoes sulfonation to introduce the sulfonate group.

    Coupling Reaction: Finally, the acetamidophenyl and methoxynaphthalene sulfonate intermediates are coupled under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and high-throughput techniques to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenyl 6-methoxynaphthalene-2-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-Acetamidophenyl 6-methoxynaphthalene-2-sulfonate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is investigated for its use in material science, particularly in the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Acetamidophenyl 6-methoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

    Modulating Receptor Activity: The compound may interact with cellular receptors, influencing signal transduction pathways.

    Altering Gene Expression: It can affect the expression of certain genes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenol:

    6-Methoxy-2-naphthylacetic acid: An active metabolite of the anti-inflammatory drug nabumetone.

    4-Acetamidophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.

Uniqueness

4-Acetamidophenyl 6-methoxynaphthalene-2-sulfonate is unique due to its combined structural features, which confer distinct chemical reactivity and potential applications. Its dual functional groups (acetamidophenyl and methoxynaphthalene sulfonate) make it versatile for various scientific and industrial uses.

Properties

IUPAC Name

(4-acetamidophenyl) 6-methoxynaphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-13(21)20-16-5-8-17(9-6-16)25-26(22,23)19-10-4-14-11-18(24-2)7-3-15(14)12-19/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLNEFMCMLCHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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